(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate
Overview
Description
®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate is a chiral compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-3,3,3-trifluoro-2-hydroxypropanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like sodium hydroxide. This step ensures that the amino group does not participate in unwanted side reactions.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The tert-butoxycarbonyl group protects the amino functionality, enabling selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- ®-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoic acid
Uniqueness
®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules.
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(15)13-5(6(14)16-4)9(10,11)12/h5H,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVSNZKOIMDOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559567 | |
Record name | Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039356-94-9 | |
Record name | Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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